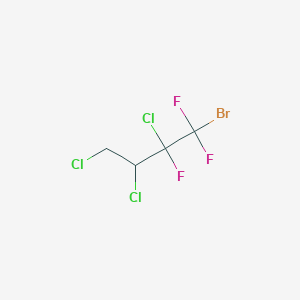

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

説明

BenchChem offers high-quality 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKDLFPUVNFPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrCl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371332 | |

| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664-03-9 | |

| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical properties of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

Introduction

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (CAS No. 664-03-9) is a complex, polyhalogenated alkane.[1][2] Its structure is characterized by a four-carbon backbone saturated with a combination of bromine, chlorine, and fluorine atoms, creating multiple stereocenters and imparting significant chemical and physical distinctiveness. Molecules of this class are of considerable interest to the scientific community, particularly in the fields of materials science and drug discovery. The strategic placement of multiple halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Halogenated compounds are integral to modern medicinal chemistry, with fluorine and chlorine frequently incorporated into approved drugs to enhance their therapeutic profiles.[4][5]

This guide provides a comprehensive analysis of the known physicochemical properties of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. In areas where specific experimental data is not publicly available, we will apply established principles of physical organic chemistry to predict behavior and provide standardized protocols for experimental validation. This document is intended for researchers and professionals who require a deep understanding of this compound for applications in synthesis, drug development, and materials science.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are dictated by its molecular structure. For 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, the high degree of halogenation is the dominant factor.

Structural and Molecular Data

The identity and arrangement of atoms are summarized below. The presence of multiple, different halogen substituents on the butane chain results in a dense, electron-rich molecule.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | [1] |

| CAS Number | 664-03-9 | [1][6] |

| Molecular Formula | C₄H₃BrCl₃F₃ | [1][6] |

| Molecular Weight | 294.32 g/mol | [1][6] |

| Canonical SMILES | C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | [1] |

| InChIKey | GGKDLFPUVNFPNY-UHFFFAOYSA-N | [1] |

Physical Properties

The physical state and bulk properties are a direct consequence of the intermolecular forces. The high molecular weight and the polarity induced by the numerous C-halogen bonds lead to a relatively high boiling point and density compared to non-halogenated butanes.

| Property | Value | Source(s) |

| Density | 1.854 g/cm³ | [6] |

| Boiling Point | 181.7 °C (at 760 mmHg) | [6] |

| Flash Point | 63.7 °C | [6] |

| XLogP3-AA (Predicted) | 3.9 | [1] |

Predicted Solubility Profile

Explicit experimental solubility data for this compound is scarce. However, its solubility can be predicted based on the principle of "like dissolves like."[7][8] The molecule possesses numerous polar C-X (Carbon-Halogen) bonds, yet its overall symmetry and the lack of hydrogen-bond-donating groups suggest it is a polar, non-protic compound.

-

Water: Expected to have very low solubility due to its hydrophobicity, as indicated by the high predicted XLogP3 value.[1]

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): Predicted to be soluble. These solvents can engage in dipole-dipole interactions with the C-X bonds of the analyte.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Predicted to have moderate to good solubility. While the molecule is polar, its large, non-polarizable regions and the presence of "soft" halogens (Cl, Br) allow for van der Waals interactions with non-polar solvents.[9]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Predicted to be highly soluble, as they share similar chemical characteristics.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework. The complex structure of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, with its multiple chiral centers, would lead to a complex spectrum.

Caption: Structural representation for NMR analysis.

-

¹H NMR: The spectrum would be complex due to diastereotopicity. The three protons on C3 and C4 are in different chemical environments. We would expect to see complex multiplets in the range of 4.0-6.0 ppm, significantly downfield due to the deshielding effect of the adjacent halogens. Proton-proton and proton-fluorine couplings would further split these signals.

-

¹³C NMR: Four distinct signals are expected, one for each carbon atom. The chemical shifts would be heavily influenced by the attached halogens.[10]

-

C1: Attached to Br and two F atoms. Expected to be significantly shifted, likely in the 110-130 ppm range, with a large C-F coupling constant.

-

C2: Attached to Cl, F, and two carbons. Also highly deshielded, likely appearing in the 90-110 ppm range with C-F coupling.

-

C3: Attached to Cl and H. Expected in the 60-80 ppm range.

-

C4: Attached to Cl and two H atoms. The most upfield signal, likely in the 40-60 ppm range.

-

-

¹⁹F NMR: Three fluorine atoms are present. The two fluorines on C1 are diastereotopic and would likely appear as two separate signals, each coupled to the other and to the fluorine on C2. The fluorine on C2 would show coupling to the two fluorines on C1 and potentially to the proton on C3. This would result in a complex set of multiplets.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The fragmentation pattern would be characterized by the presence of bromine and chlorine isotopes.

-

Molecular Ion Peak: The molecular ion region would be highly complex and distinctive. Bromine has two major isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine has two (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[12][13] A molecule with one Br and three Cl atoms will exhibit a cluster of peaks (M, M+2, M+4, M+6, M+8) with a characteristic intensity ratio, confirming the presence of these halogens.[14]

-

Fragmentation: Fragmentation would likely occur via the loss of halogen atoms or small alkyl fragments. The C-Br bond is the weakest, so loss of a bromine radical (·Br) would be a prominent fragmentation pathway. Subsequent losses of Cl, HCl, or other fragments would also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum would be dominated by stretches associated with the carbon-halogen bonds.

-

C-H Stretch: A weak to medium absorption around 2900-3000 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.[15]

-

C-Cl Stretch: Strong absorptions typically in the 600-800 cm⁻¹ region.[15]

-

C-Br Stretch: A strong absorption typically found below 600 cm⁻¹.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

Caption: A generalized synthetic approach.

A potential starting material could be a trichlorofluorobutene, which could then undergo a reaction such as bromofluorination across a double bond. The synthesis of such highly and specifically halogenated short-chain alkanes is non-trivial and often results in mixtures of isomers that require careful purification.

Chemical Reactivity

The reactivity is governed by the numerous, strong, and polar carbon-halogen bonds.

-

Nucleophilic Substitution: The carbon-bromine bond is the most likely site for nucleophilic attack, as bromide is an excellent leaving group compared to chloride and especially fluoride. However, the steric hindrance from adjacent halogens and the electron-withdrawing effects of neighboring fluorine and chlorine atoms would significantly deactivate the molecule towards classic Sₙ2 reactions.

-

Elimination Reactions: Under strong basic conditions, elimination of HBr or HCl could occur to form a halogenated butene. The regioselectivity of such an elimination would be complex.

-

Reductive Dehalogenation: The compound can be reduced using various reagents (e.g., zinc dust, radical-based reductants) to remove halogen atoms.

Potential Applications in Drug Discovery

This compound is listed by at least one supplier as a "fluorinated pharmaceutical intermediate," suggesting its potential use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[18] The incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern medicinal chemistry.[3][19]

-

Metabolic Stability: The replacement of metabolically labile C-H bonds with strong C-F or C-Cl bonds can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Lipophilicity and Bioavailability: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The high XLogP3 value of this compound is indicative of high lipophilicity.[1]

-

Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction between the electropositive crown (σ-hole) of a halogen and a Lewis basic site (e.g., a carbonyl oxygen or nitrogen) on a biological target like a protein.[5] This can significantly enhance binding affinity and selectivity.

Safety and Handling

Toxicological Profile

Specific toxicological data for this compound is not available. However, based on its structure as a polyhalogenated alkane and the provided risk codes (R36/37/38), it should be handled as a hazardous substance.[6] By analogy with other short-chain chlorinated and brominated hydrocarbons, potential health effects could include:

-

Irritation: Irritating to the eyes, respiratory system, and skin.[6][20]

-

Systemic Toxicity: Many volatile halogenated hydrocarbons can cause damage to the central nervous system, liver, and kidneys upon acute or chronic exposure.[21][22][23][24]

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict safety protocols must be followed.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin Protection: A lab coat should be worn at all times.

-

-

Safety Codes (S-phrases):

Experimental Protocols

The following are generalized, self-validating protocols for determining key physicochemical properties.

Protocol: Determination of Solubility

This protocol provides a method for quantitatively determining the solubility of the title compound in a given solvent.[7]

Caption: Workflow for experimental solubility determination.

Methodology:

-

Preparation of Saturated Solution: In a sealed vial at a constant, recorded temperature (e.g., 25 °C), add an excess amount of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane to a known volume of the desired solvent.

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet any undissolved solute.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, ensuring no solid material is transferred.

-

Dilution: Dilute the aliquot with a known, large volume of fresh solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a suitable analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) against a pre-established calibration curve of known concentrations.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Protocol: NMR Sample Preparation

-

Weigh Analyte: Accurately weigh approximately 10-20 mg of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane directly into a clean, dry NMR tube.

-

Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[25]

-

Add Standard: If quantitative analysis is needed, add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

-

Mix: Cap the NMR tube and gently invert it several times until the sample is fully dissolved.

-

Acquire Data: Place the tube in the NMR spectrometer and acquire the desired spectra (¹H, ¹³C, ¹⁹F, etc.).[26]

Conclusion

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is a structurally complex halogenated alkane with physicochemical properties that make it a compound of interest for synthetic and medicinal chemistry. Its high density, elevated boiling point, and predicted lipophilicity are direct results of its extensive halogenation. While specific experimental data on its reactivity, spectroscopy, and toxicology are limited, established chemical principles allow for robust predictions of its behavior. As a potential building block for pharmaceuticals, its utility lies in the ability to introduce a unique combination of halogens, enabling fine-tuning of a molecule's steric and electronic properties to enhance drug-like characteristics. The protocols and analyses presented in this guide provide a foundational framework for researchers working with this and similar polyhalogenated compounds.

References

-

PubChem. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. National Center for Biotechnology Information. [Link]

-

Seybold, P. G., et al. (2016). On the physical properties of halogenated hydrocarbons. ResearchGate. [Link]

- Google Patents. (1993).

-

Ibrahim, M. A. A., et al. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 25(20), 4757. [Link]

-

ATSDR. (1989). Toxicological Profile for 1,1,2-Trichloroethane. Agency for Toxic Substances and Disease Registry. [Link]

-

Fluoropharm. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. [Link]

-

NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. [Link]

-

Braunschweig, H., et al. (2020). Synthesis of perhalogenated silylboranes (X = Cl, I) and their application in regiodivergent alkene silaboration. Chemical Science, 11(15), 3939-3945. [Link]

-

Al-Taisan, W. A. (2021). Experimental No. (9) Identification of hydrocarbons. ResearchGate. [Link]

-

Apasov, A. A., et al. (1990). ChemInform Abstract: Synthesis and Reactions of Mixed Halogenobuta-1,3-dienes. ChemInform, 21(34). [Link]

-

Enviro Wiki. (1992). TOXICOLOGICAL PROFILE FOR 1,2,3-TRICHLOROPROPANE. [Link]

-

Muñiz, M., et al. (2022). Qualitative Test for Hydrocarbons: A Laboratory Experiment to Reinforce the Different Types of Reactions and Mechanisms in Organic Chemistry. Journal of Chemical Education, 99(8), 2977-2983. [Link]

-

Vlase, L., et al. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate. [Link]

-

Basile, A., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. [Link]

-

Magritek. (2021). A true multinuclear spectroscopy case study. [Link]

-

Crossley, S. P., et al. (2020). Synthesis and Post-Polymerization Functionalization of Halogen-Substituted Polyphosphinoboranes to Access Alkyne-Functionalized Derivatives. Polymers, 12(2), 460. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

BuyersGuideChem. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. [Link]

-

Cao, C., et al. (2016). Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Alkanes. ACS Omega, 1(1), 89-99. [Link]

-

ChemHelp ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

-

Cuhar, A., et al. (2024). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journal of Organic Chemistry, 20, 240-272. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

-

Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

ICCROM. (1968). Solubility and solvents for conservation problems. [Link]

-

GovInfo. (2006). TOXICOLOGICAL PROFILE FOR 1,1,1-TRICHLOROETHANE. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

ATSDR. (2021). Toxicological Profile for 1,2,3-Trichloropropane. Agency for Toxic Substances and Disease Registry. [Link]

-

PubChem. 1-Bromo-2-chloro-1,1,2-trifluoroethane. National Center for Biotechnology Information. [Link]

-

All about Chemistry. (2024). Mass spectrum of molecules with 1Br and 1Cl. YouTube. [Link]

-

EPA. (2007). TOXICOLOGICAL REVIEW OF 1,1,1-TRICHLOROETHANE. U.S. Environmental Protection Agency. [Link]

Sources

- 1. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 | CID 2736394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solubility factors when choosing a solvent [labclinics.com]

- 9. researchgate.net [researchgate.net]

- 10. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. magritek.com [magritek.com]

- 12. youtube.com [youtube.com]

- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. WO1993014051A1 - Process for producing halogenated butene and butane - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. 664-03-9 | 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane - Fluoropharm [fluoropharm.com]

- 19. namiki-s.co.jp [namiki-s.co.jp]

- 20. 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. govinfo.gov [govinfo.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

Executive Summary

In the realm of advanced organic synthesis and material science, highly substituted polyhalogenated aliphatic compounds present unique physicochemical behaviors. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (CAS: 664-03-9) is a prime example of such a molecule. Featuring a densely packed array of fluorine, chlorine, and bromine atoms on a short four-carbon backbone, this compound exhibits an exceptionally high density and a distinct molecular weight profile[1][2].

This whitepaper provides an authoritative guide on the core physicochemical properties of this compound, explains the structural causality behind its high density, and details self-validating experimental protocols for its analytical verification.

Quantitative Physicochemical Data

The substitution of seven out of ten available hydrogen atoms on a butane backbone with heavy halogens drastically alters the molecule's mass-to-volume ratio. The table below summarizes the critical physicochemical parameters established for 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane.

| Property | Value | Reference |

| CAS Registry Number | 664-03-9 | [1][3] |

| Molecular Formula | C₄H₃BrCl₃F₃ | [1][2] |

| Molecular Weight | 294.32 g/mol | [1][2] |

| Density (Liquid) | 1.854 g/cm³ | [1][3] |

| Boiling Point | 181.7 °C (at 760 mmHg) | [1][3] |

| Flash Point | 63.7 °C | [1][3] |

| Lipophilicity (XLogP3-AA) | 3.9 | [2] |

Causality Insight: Density and Phase Behavior

From an application standpoint, the extraordinary density of 1.854 g/cm³ is the most critical handling parameter[1]. Halogen atoms possess a significantly higher atomic mass relative to their van der Waals radii compared to carbon and hydrogen. This dense atomic packing results in a liquid that is nearly twice as dense as water. In biphasic synthetic workflows (e.g., aqueous wash steps), this compound will aggressively partition to the bottom layer , unlike standard hydrocarbon solvents (like hexane or toluene) which float.

Figure 1: Causality network linking polyhalogenation to physicochemical properties.

Self-Validating Experimental Protocols

To ensure scientific integrity in drug development or material synthesis, analytical data must be self-validating. Relying solely on vendor certificates of analysis is insufficient for highly reactive polyhalogenated building blocks. Below are two field-proven protocols for verifying the density and molecular weight of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane.

Protocol 1: Absolute Density Determination via Capillary Pycnometry

Rationale: Digital oscillating U-tube density meters can suffer from micro-corrosion or memory effects when exposed to highly halogenated liquids. Capillary pycnometry provides an absolute, gravimetric measurement that protects sensitive lab infrastructure.

-

Volumetric Calibration (The Self-Validation Step):

-

Clean a 10 mL glass capillary pycnometer with acetone and dry thoroughly under a stream of N₂.

-

Weigh the empty pycnometer ( m0 ).

-

Fill with ultra-pure water (Type 1, 18.2 MΩ·cm) and equilibrate in a thermostatic water bath at exactly 20.0 °C.

-

Adjust the meniscus to the calibration mark, dry the exterior, and weigh ( mw ). Calculate the exact internal volume using the known density of water at 20.0 °C (0.9982 g/cm³).

-

-

Sample Preparation: Ensure the 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane sample is strictly anhydrous. Trace moisture can hydrolyze the compound, forming hydrobromic (HBr) or hydrochloric (HCl) acid, which skews mass measurements and degrades the sample.

-

Measurement: Fill the dried pycnometer with the halogenated sample. Equilibrate in the 20.0 °C bath for 15 minutes. Carefully wick away excess liquid from the capillary tip. Weigh the filled pycnometer ( ms ).

-

Data Validation: Calculate the density: ρ=(ms−m0)/V . A result within ±0.005 g/cm³ of the theoretical 1.854 g/cm³ validates the sample's macroscopic purity[1][3].

Protocol 2: Molecular Weight Verification via GC-EI-MS

Rationale: Confirming the 294.32 g/mol molecular weight requires more than just finding a peak at m/z 294[2]. Bromine exists naturally as a ~50:50 mixture of ⁷⁹Br and ⁸¹Br, while Chlorine exists as a ~75:25 mixture of ³⁵Cl and ³⁷Cl. A molecule with one bromine and three chlorines will produce a highly complex, diagnostic isotopic cluster (M, M+2, M+4, M+6, M+8). Matching this empirical cluster to the theoretical binomial distribution serves as an absolute structural confirmation.

-

Sample Dilution: Dilute the sample to 10 ppm in GC-grade dichloromethane (DCM). High concentrations of polyhalogenated compounds can saturate the electron multiplier and contaminate the mass spectrometer's ion source.

-

Chromatographic Separation: Inject 1 µL in splitless mode (inlet at 250 °C). Use a 30 m DB-5MS column (0.25 mm ID, 0.25 µm film). Carrier gas: Helium at 1.0 mL/min. Oven program: 40 °C hold for 2 min, ramp at 15 °C/min to 200 °C.

-

Electron Ionization (EI): Operate the ion source at 70 eV and 230 °C. Scan range: 50–350 m/z.

-

Isotopic Cluster Analysis: Extract the mass spectrum. Locate the intact molecular ion ( M+ ) region near m/z 292. Compare the empirical peak intensity ratios against the theoretical Br₁Cl₃ signature to self-validate the C₄H₃BrCl₃F₃ formula[2].

Figure 2: GC-MS analytical workflow for molecular weight and isotopic validation.

Safety and Handling Considerations

Due to its high halogen content, 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is classified as an irritant (Risk Codes: 36/37/38)[1][3]. It must be handled in a certified fume hood using nitrile or fluoroelastomer gloves, as standard latex offers insufficient permeation resistance against dense halogenated solvents.

References

- "1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 - BuyersGuideChem". BuyersGuideChem.

- "1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 - PubChem".

- "1-bromo-2,3,4-tricloro-1,1,2-trifluorobutano - Guidechem". Guidechem.

Sources

Thermodynamic Stability of Trifluorobutane Derivatives: A Technical Guide for Drug Development and Coordination Chemistry

Executive Summary

Trifluorobutane derivatives, particularly 4,4,4-trifluorobutane-1,3-diones (TFBDs), represent a critical class of fluorinated building blocks in modern drug discovery and coordination chemistry. The introduction of the trifluoromethyl ( −CF3 ) group fundamentally alters the thermodynamic landscape of these molecules. This whitepaper elucidates the thermodynamic stability of TFBDs, exploring the electrostatic and stereoelectronic forces governing their structural dynamics, and provides validated experimental protocols for their synthesis and evaluation.

Thermodynamic Foundations of the C-F Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of approximately 488 kJ/mol, making it highly resistant to thermal and chemical degradation 1. This exceptional thermodynamic stability is rooted in the high electronegativity of fluorine, which induces significant bond polarization. The resultant electrostatic attraction between the partial positive carbon ( Cδ+ ) and partial negative fluorine ( Fδ− ) atoms fortifies the bond 2.

In trifluorobutane derivatives, the −CF3 group exerts a strong electron-withdrawing inductive effect. This profoundly influences the acidity of adjacent protons and the electrophilicity of the carbon skeleton, dictating the molecule's reactivity profile and stabilizing highly strained or reactive intermediates.

Structural Dynamics: Keto-Enol Tautomerism

A defining characteristic of TFBDs is their keto-enol tautomeric equilibrium. Unlike non-fluorinated β -diketones, TFBDs exhibit a pronounced thermodynamic preference for the enol tautomer.

This stabilization is driven by hyperconjugative π→σCF∗ interactions 3. The electron density from the enol π -bond delocalizes into the antibonding σ∗ orbitals of the allylic C-F bonds. This stereoelectronic effect, combined with the formation of a robust intramolecular hydrogen bond between the enol hydroxyl and the adjacent carbonyl oxygen, significantly lowers the ground-state energy of the enol form, rendering it thermodynamically superior to the diketo form in both solution and solid states.

Logical framework of C-F bond effects on thermodynamic stability.

Applications in Drug Development and Coordination Chemistry

The thermodynamic stability and unique electronic properties of TFBDs make them indispensable in two primary domains:

-

Pharmaceutical Synthesis: TFBDs are pivotal intermediates in the synthesis of pyrazoles and triazoles. For instance, 4-methylphenyl-4,4,4-trifluorobutane-1,3-dione is a direct precursor in the synthesis of Celecoxib, a blockbuster nonsteroidal anti-inflammatory drug (NSAID) 4. Additionally, 1-(bromoaryl)-TFBDs are reacted with aryl-azides to yield highly stable 1,2,3-triazole derivatives, which are crucial pharmacophores for antimicrobial and anticancer agents 5.

-

Coordination Chemistry: The enolate form of TFBDs acts as a bidentate ligand, forming highly stable six-membered metallacycles with transition metals and lanthanides. Europium(III) complexes with TFBD ligands exhibit exceptional kinetic and thermodynamic stability, preventing solvent-induced quenching and resulting in high photoluminescence quantum yields 6.

Quantitative Data Summaries

To facilitate compound selection in drug development, the physicochemical properties of two key TFBD derivatives are summarized below.

| Property | 4-bromophenyl-4,4,4-trifluorobutane-1,3-dione | 4-methylphenyl-4,4,4-trifluorobutane-1,3-dione |

| Molecular Formula | C10H6BrF3O2 | C11H9F3O2 |

| Molecular Weight | 295.05 g/mol | 230.18 g/mol |

| Melting Point | 58 - 60 °C | 44 - 46 °C |

| Primary Application | Triazole synthesis, SAR studies | Celecoxib synthesis |

| Thermodynamic State | Enol-dominant (solid state) | Enol-dominant (solid state) |

Experimental Protocols

The following protocols establish a self-validating system for synthesizing TFBDs and assessing their thermodynamic stability. Causality is embedded in each step to ensure reproducibility and high fidelity in drug development pipelines.

Protocol 1: Synthesis of TFBDs via Claisen Condensation

Rationale: The Claisen condensation is driven by the thermodynamic formation of a stable enolate. Sodium hydride (NaH) is utilized as an irreversible base to drive the equilibrium forward by evolving hydrogen gas.

-

Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF). Causality: Anhydrous conditions prevent the premature quenching of NaH and hydrolysis of the ester.

-

Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 1.0 equivalent of the substituted acetophenone (e.g., 4'-methylacetophenone) dropwise. Stir for 30 minutes to ensure complete enolate formation.

-

Condensation: Add 1.2 equivalents of Ethyl Trifluoroacetate dropwise. Causality: The electron-withdrawing −CF3 group makes the ester highly electrophilic, facilitating rapid nucleophilic attack by the enolate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching & Extraction: Carefully quench the reaction with 1M HCl at 0 °C until the pH reaches 2-3 to protonate the product. Extract with Ethyl Acetate ( 3×20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via recrystallization from hexane/ethyl acetate to yield the pure TFBD.

Protocol 2: Thermodynamic Stability Assessment via NMR Spectroscopy

Rationale: 1H and 19F NMR spectroscopy provide direct quantitative insight into the keto-enol tautomeric equilibrium, serving as a proxy for thermodynamic stability.

-

Sample Preparation: Dissolve 10 mg of the purified TFBD in 0.6 mL of deuterated chloroform ( CDCl3 ).

-

Data Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K.

-

Integration & Analysis: Identify the methine proton of the enol form (typically around δ 6.5 ppm) and the methylene protons of the keto form (typically around δ 4.0 ppm). Self-Validating Check: The presence of a highly deshielded enol -OH proton signal (typically >13 ppm) confirms the intramolecular hydrogen bonding network responsible for the thermodynamic stability.

-

Thermodynamic Calculation: Calculate the equilibrium constant ( Keq ) using the integration ratio of the enol to keto signals. The standard free energy difference ( ΔG∘ ) can be derived using the equation ΔG∘=−RTln(Keq) , quantifying the thermodynamic preference for the enol tautomer.

Workflow for the synthesis and thermodynamic evaluation of TFBDs.

References

-

Carbon-Fluorine Bond - Fluoropolymers | Alfa Chemistry | 1

-

C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination | ACS Publications | 2

-

Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems | PMC |3

-

A Comparative Analysis of 4-bromophenyl- vs. 4-methylphenyl-4,4,4-trifluorobutane-1,3-dione | Benchchem | 4

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI | 5

-

Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones | MDPI | 6

Sources

- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (CAS No. 664-03-9). Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes predictive insights based on its fundamental physicochemical properties with a robust, field-proven experimental framework for its empirical determination. We will explore the theoretical underpinnings of its solubility, provide an expected qualitative profile across a range of common organic solvents, and detail a step-by-step methodology for accurate quantitative measurement. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's behavior in solution for applications in synthesis, purification, and product development.

Introduction to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is a heavily halogenated alkane. Its complex structure, featuring bromine, chlorine, and fluorine substituents, dictates its physical and chemical properties, most notably its interaction with other molecules in solution. A precise understanding of its solubility is a critical prerequisite for its effective use in reaction chemistry, where it may serve as a reagent or intermediate, and in formulation science, where it might be a component in a complex mixture.

Below is a summary of its key physicochemical properties, which form the basis for predicting its solubility behavior.

Table 1: Physicochemical Properties of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

| Property | Value | Reference(s) |

| CAS Number | 664-03-9 | [1][2][3] |

| Molecular Formula | C₄H₃BrCl₃F₃ | [1][2] |

| Molecular Weight | 294.32 g/mol | [1][2] |

| Appearance | Data not available; likely a liquid at STP | |

| Density | 1.854 g/cm³ | [1][4] |

| Boiling Point | 181.7 °C at 760 mmHg | [1][4] |

| Flash Point | 63.7 °C | [1][4] |

| XLogP3-AA | 3.9 | [2] |

The high octanol-water partition coefficient (XLogP3-AA) of 3.9 strongly indicates that the compound is lipophilic (fat-loving) and hydrophobic (water-fearing), predicting poor solubility in water but favorable solubility in non-polar organic solvents.[2]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This axiom is a reflection of the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Analysis of Molecular Structure: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is a large, non-polar molecule. While the individual carbon-halogen bonds are polar, the symmetrical distribution of these bonds across the molecule's framework likely results in a low overall molecular dipole moment. The dominant intermolecular forces it can engage in are London dispersion forces, which increase with molecular size and surface area. Therefore, its solubility will be highest in solvents that also primarily interact via dispersion forces.

Predicted Solubility Profile

While precise quantitative data is not publicly available, we can confidently predict the qualitative solubility of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane based on the principles discussed above.

Table 2: Expected Qualitative Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale for Prediction |

| Non-polar Aprotic | Hexane, Cyclohexane, Toluene, Carbon Tetrachloride | High | These solvents are non-polar and interact via London dispersion forces, closely matching the intermolecular interaction profile of the solute. The large, non-polar structure of the solute will be effectively solvated.[5] |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a dipole moment and can engage in dipole-dipole interactions. While the solute has low overall polarity, the polarizable nature of the numerous halogen atoms will allow for favorable interactions, leading to good solubility.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble | These solvents are characterized by strong hydrogen bonding networks. The solute cannot act as a hydrogen bond donor or acceptor, and disrupting the solvent's strong intermolecular forces is energetically unfavorable, leading to poor solubility.[5] |

| Aqueous | Water | Insoluble / Very Low | As a large, hydrophobic molecule with a high logP value, the compound is incapable of forming favorable interactions with the highly polar, hydrogen-bonded network of water.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The Shake-Flask Method, aligned with OECD Guideline 105, is a robust and widely accepted technique for determining the saturation solubility of compounds.[6]

Rationale for Method Selection

The Shake-Flask method is chosen for its directness and reliability. It involves creating a saturated solution at equilibrium and then measuring the concentration of the solute in that solution. This approach provides a direct measurement of the maximum amount of solute that can be dissolved in a solvent at a specific temperature, which is the definition of solubility. For a compound like 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, subsequent analysis of the saturated solution is readily achieved using gas chromatography (GC) due to its volatility and halogenated nature.

Materials and Reagents

-

Solute: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (high purity, >98%)

-

Solvents: A range of high-purity, analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Methanol)

-

Internal Standard (for GC analysis): A stable, non-reactive compound with a distinct retention time, such as 1,2-dibromopropane.

-

Glassware: Scintillation vials or flasks with PTFE-lined screw caps, volumetric flasks, pipettes.

Equipment

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge (for phase separation, if necessary)

-

Gas Chromatograph (GC) with an appropriate detector (e.g., Electron Capture Detector - ECD, or Flame Ionization Detector - FID)

-

Syringes and 0.22 µm PTFE syringe filters

Step-by-Step Experimental Workflow

-

Preparation of Stock Standards:

-

Accurately prepare a series of calibration standards by dissolving known masses of the solute in the chosen solvent.

-

Add a constant, known concentration of the internal standard to each calibration standard and volumetric flask.

-

Analyze these standards by GC to create a calibration curve (Peak Area Ratio vs. Concentration).

-

-

Preparation of Saturated Solution:

-

Add a precisely known volume (e.g., 5.00 mL) of the chosen solvent to several vials.

-

Add an excess amount of the solute to each vial. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A preliminary kinetics study should establish this timeframe (typically 24-48 hours is sufficient).[6]

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vials and let them stand at the same temperature to allow undissolved material to settle. If necessary, centrifuge the vials at the same temperature to facilitate phase separation.

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean GC vial. This step is critical to remove any undissolved micro-particulates.

-

Accurately dilute the filtered sample with the pure solvent to bring its concentration within the range of the calibration curve. Add the internal standard to this diluted sample at the same concentration used for the standards.

-

Inject the prepared sample into the GC and record the chromatogram.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of the solute in the diluted sample.

-

Apply the dilution factor to calculate the concentration of the solute in the original saturated solution.

-

The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

As a halogenated hydrocarbon, 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane must be handled with appropriate care.

-

Hazard Classification: The compound is classified as an irritant.[1][4] Risk phrases indicate it is irritating to the eyes, respiratory system, and skin (R36/37/38).[1][4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling the compound.[7][8]

-

Engineering Controls: All work should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][10]

-

Conclusion

While published quantitative solubility data for 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane remains elusive, a strong predictive framework can be established from its physicochemical properties. It is expected to be highly soluble in non-polar aprotic and polar aprotic organic solvents, with poor solubility in polar protic solvents and virtual insolubility in water. For applications demanding precise quantitative data, the detailed Shake-Flask methodology provided in this guide offers a self-validating and reliable pathway for its determination. Adherence to the described safety protocols is paramount to ensure the safe handling and use of this compound in a research environment.

References

-

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3. BuyersGuideChem. [Link]

-

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 - PubChem. National Center for Biotechnology Information. [Link]

-

Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. ResearchGate. [Link]

-

Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

Chemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3). Cheméo. [Link]

-

A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. PMC - National Center for Biotechnology Information. [Link]

-

LAB 2 - PROPERTIES AND REACTIONS OF HYDROCARBONS. Chemistry LibreTexts. [Link]

-

Hydrocarbons Experiment Analysis. Scribd. [Link]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 | CID 2736394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Thermal Characterization of Polyhalogenated Butanes: A Definitive Guide to Boiling and Melting Point Determination

Executive Summary

Polyhalogenated butanes—ranging from fully fluorinated gases to heavily brominated solids—serve as critical intermediates in pharmaceutical synthesis, agrochemical development, and materials science. Accurately determining their boiling points (BP) and melting points (MP) is not merely a routine quality control step; it is a fundamental requirement for assessing compound purity, predicting thermodynamic stability, and designing safe scale-up processes.

This whitepaper provides an in-depth, field-proven guide to the thermal characterization of polyhalogenated butanes. By bridging the gap between physicochemical theory and benchtop execution, this guide establishes self-validating protocols that ensure absolute scientific integrity.

Physicochemical Causality: The Halogen Effect on Butane Scaffolds

To accurately measure the thermal properties of polyhalogenated butanes, one must first understand the causality behind their phase behaviors. The substitution of hydrogen atoms with halogens on a butane backbone drastically alters intermolecular forces:

-

Fluorination (e.g., Perfluorobutane): Fluorine is highly electronegative and holds its electron cloud tightly. This results in extremely low polarizability and exceptionally weak London dispersion forces. Consequently, perfluorobutane is a gas at room temperature, exhibiting a boiling point of -2.1 °C and a melting point of -129 °C[1].

-

Bromination (e.g., meso-1,2,3,4-Tetrabromobutane): Bromine atoms are large and highly polarizable, leading to massive increases in molecular weight and robust London dispersion forces. Furthermore, the meso stereoisomer packs highly efficiently into a crystal lattice. This elevates its melting point to 116 °C[2].

-

Thermal Instability: A critical field insight is that heavily chlorinated and brominated butanes are prone to thermal dehydrohalogenation. Heating these compounds to their atmospheric boiling points often induces decomposition, releasing highly toxic and corrosive hydrogen bromide (HBr) or hydrogen chloride (HCl) gas[3].

Quantitative Data Summary

The following table summarizes the thermal properties of key polyhalogenated butanes, demonstrating the extreme variance dictated by halogen substitution.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Standard State (25°C) |

| Perfluorobutane | C₄F₁₀ | 238.03 | -129.0 | -2.1 | Gas |

| 1-Bromo-3-chlorobutane | C₄H₈BrCl | 171.46 | N/A | ~140.0 - 150.0 | Liquid |

| meso-1,2,3,4-Tetrabromobutane | C₄H₆Br₄ | 373.71 | 116.0 | 181.0 (at 8.0 kPa) | Solid |

Strategic Method Selection

Because polyhalogenated butanes span all three states of matter at standard conditions, selecting the correct analytical workflow is paramount.

Caption: Workflow for selecting thermal analysis methods based on the compound's standard state.

Self-Validating Protocol: Melting Point Determination (USP <741>)

For solid polyhalogenated butanes like meso-1,2,3,4-tetrabromobutane, the United States Pharmacopeia (USP) <741> Class Ia methodology is the gold standard[4].

Step-by-Step Methodology

-

Sample Preparation: Grind the solid sample into a fine powder. Dry the powder in a vacuum desiccator over a suitable desiccant for 24 hours to remove trace moisture.

-

Capillary Charging: Introduce the dried powder into a glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[5].

-

Packing: Tap the capillary on a hard surface to tightly pack the powder to a height of exactly 2.5 to 3.5 mm[5].

-

Pre-Heating: Preheat the melting point apparatus to 5 °C below the expected melting point (e.g., 111 °C for tetrabromobutane).

-

Controlled Ramp: Insert the capillary and apply a strict heating rate of 1 ± 0.5 °C/min until the melt is complete[4].

-

Observation: Record the onset point (when the powder collapses against the glass) and the clear point (when the sample is completely liquid)[5].

Causality & Self-Validation

-

Why pack precisely to 2.5–3.5 mm? If the sample is too shallow, the phase transition is visually ambiguous. If the sample is too deep, a thermal gradient forms across the powder column, causing an artificially broadened melting range that mimics the presence of impurities.

-

Why a 1 °C/min heating rate? Faster heating rates induce thermal lag between the heating block and the sample inside the glass capillary. This lag results in the thermometer reading a higher temperature than the actual sample temperature, artificially inflating the recorded melting point[4].

-

The Self-Validating "Mixed-Melting Point" Test: To definitively confirm the identity of the polyhalogenated butane, mix the unknown sample in a 1:1 ratio with an authentic, certified reference standard. If the substances are identical, the melting point will remain sharp and unchanged. If they differ, the mixture will act as an impure system, resulting in a significantly depressed and broadened melting range[4].

Caption: Self-validating USP <741> capillary melting point determination workflow.

Advanced Boiling Point Workflows & Thermal Decomposition Mitigation

Determining the boiling point of liquid or easily liquified polyhalogenated butanes requires mitigating the risk of thermal dehydrohalogenation. For example, meso-1,2,3,4-tetrabromobutane will decompose and release toxic HBr gas if heated to its theoretical atmospheric boiling point[3]. Therefore, reduced-pressure ebulliometry must be utilized.

Step-by-Step Methodology (Reduced Pressure)

-

Apparatus Assembly: Assemble a micro-ebulliometer or a fractional distillation setup equipped with a highly accurate absolute pressure transducer and a calibrated thermocouple positioned at the vapor-liquid equilibrium zone.

-

Nucleation Control: Add inert PTFE boiling chips to the distillation flask containing the polyhalogenated butane.

-

System Evacuation: Gradually lower the system pressure using a vacuum pump equipped with a cold trap. Stabilize the pressure at a specific target (e.g., 8.0 kPa)[2].

-

Equilibration: Apply gentle, controlled heat via a silicone oil bath. Allow the liquid to reflux vigorously until the vapor ring envelops the thermocouple.

-

Measurement: The boiling point is recorded only when the vapor temperature remains constant for at least 5 minutes under stable pressure.

Causality Behind the Workflow

-

Why use reduced pressure? Lowering the ambient pressure allows the liquid's vapor pressure to equal the atmospheric pressure at a much lower temperature. This allows the compound to boil before reaching its thermal decomposition threshold, preserving the integrity of the sample and protecting the operator from toxic halogen gas exposure[3].

-

Why are PTFE boiling chips mandatory? Polyhalogenated liquids are dense and prone to severe superheating. Without the microscopic nucleation sites provided by boiling chips, the liquid can heat well above its true boiling point without vaporizing, leading to sudden, explosive boiling ("bumping") and highly inaccurate temperature readings.

References

- "Perfluorobutane | C4F10 | CID 9638 - PubChem - NIH", nih.gov,

- "<741> MELTING RANGE OR TEMPER

- "TCI AMERICA - Spectrum Chemical (meso-1,2,3,4-Tetrabromobutane)", spectrumchemical.com,

- "SAFETY DATA SHEET: meso-1,2,3,4-Tetrabromobutane", tcichemicals.com,

- "Determination of Melting Points According to Pharmacopeia", thinksrs.com,

Sources

An In-depth Technical Guide to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane: Structure, Stereochemistry, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (CAS No. 664-03-9), a complex halogenated alkane. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's structural intricacies, stereochemical possibilities, and plausible synthetic pathways. In the absence of extensive published data for this specific molecule, this guide leverages established principles of organic chemistry and extrapolates from structurally related compounds to offer expert insights into its properties and handling. The guide covers theoretical spectroscopic characteristics, potential reactivity, and prospective applications, alongside a robust discussion on safety and handling protocols.

Introduction and Molecular Identity

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is a polyhalogenated derivative of butane. Its structure is characterized by a high degree of halogen substitution, which imparts significant chemical and physical peculiarities. Such compounds are of interest in materials science and as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of seven halogen atoms on a four-carbon backbone suggests a molecule with unique reactivity and potential for further functionalization.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| IUPAC Name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane |

| CAS Number | 664-03-9[1][2][3] |

| Molecular Formula | C₄H₃BrCl₃F₃[1][2] |

| Molecular Weight | 294.32 g/mol [1][2] |

| Density | 1.854 g/cm³[1] |

| Boiling Point | 181.7 °C at 760 mmHg[1] |

| Flash Point | 63.7 °C[1] |

| InChI | InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2[2] |

| SMILES | C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl[2] |

Structural Elucidation and Stereochemistry

The molecular structure of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane presents a fascinating case for stereochemical analysis. The butane chain is substituted as follows:

-

C1: One bromine and two fluorine atoms.

-

C2: One chlorine and one fluorine atom.

-

C3: One chlorine atom and one hydrogen atom.

-

C4: One chlorine atom and two hydrogen atoms.

A critical aspect of this molecule's structure is the presence of two chiral centers at the C2 and C3 positions. A chiral center is a carbon atom attached to four different substituent groups, resulting in non-superimposable mirror images known as enantiomers.[4] The presence of two such centers means that up to four distinct stereoisomers can exist (2n, where n is the number of chiral centers). These stereoisomers are:

-

(2R, 3R)

-

(2S, 3S)

-

(2R, 3S)

-

(2S, 3R)

The (2R, 3R) and (2S, 3S) isomers constitute a pair of enantiomers, as do the (2R, 3S) and (2S, 3R) isomers. The relationship between any other pairing (e.g., (2R, 3R) and (2R, 3S)) is that of diastereomers, which are stereoisomers that are not mirror images of each other.

Caption: Stereochemical relationships of the four possible isomers.

The separation of these stereoisomers would likely require chiral chromatography, as enantiomers possess identical physical properties in an achiral environment. Diastereomers, however, have different physical properties and may be separable by conventional chromatographic techniques.

Proposed Synthetic Pathways

Hypothetical Synthesis from a Dichlorobutene Precursor

A potential synthetic strategy could commence with a dichlorobutene, such as 3,4-dichloro-1-butene. This approach allows for the sequential and potentially stereocontrolled introduction of the remaining halogens.

Experimental Protocol (Hypothetical):

-

Fluorination of the double bond: The dichlorobutene precursor could be subjected to an electrophilic addition reaction with a reagent like bromine monofluoride (BrF) or a combination of N-bromosuccinimide (NBS) and a fluoride source. This would introduce the bromine and one of the fluorine atoms across the double bond.

-

Further Halogenation: The resulting polyhalogenated butane could then undergo radical substitution reactions to introduce the remaining chlorine and fluorine atoms. The regioselectivity of these reactions would be influenced by the existing substituents.

-

Purification: Each step would necessitate purification by distillation or chromatography to isolate the desired intermediate.

Caption: A possible synthetic workflow.

Considerations for Stereocontrol

Achieving a specific stereoisomer would require a stereoselective synthesis. This could potentially be accomplished by using chiral catalysts during the halogenation steps or by starting with an enantiomerically pure precursor. The field of stereoselective halogenation is an active area of research, with various methods being developed to control the three-dimensional arrangement of atoms in a molecule.

Predicted Spectroscopic Signature

Although experimental spectra for 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane are not publicly available, we can predict the key features of its NMR and Mass Spectra based on its structure and the known effects of halogen substituents.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of chiral centers, which can make protons on the same carbon atom diastereotopic and thus chemically non-equivalent. The spectrum would likely show signals for the protons at C3 and C4. The proton at C3 would be coupled to the protons at C4, and potentially to the fluorine at C2, leading to complex splitting patterns. The two protons at C4 would also likely be diastereotopic and exhibit complex splitting due to coupling with each other and the proton at C3.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show four distinct signals, one for each carbon atom in the butane chain. The chemical shifts would be significantly influenced by the attached halogens. Carbons bonded to fluorine typically show large chemical shifts and C-F coupling. The carbon at C1, bonded to two fluorine atoms and a bromine atom, would likely appear at the downfield end of the spectrum.

Mass Spectrometry

The mass spectrum would be characterized by a complex isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a nearly 3:1 ratio). Fragmentation would likely involve the loss of halogen atoms or small alkyl fragments. The fragmentation pattern can provide valuable information for confirming the structure of the molecule.

Reactivity and Potential Applications

The reactivity of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is dictated by the various carbon-halogen bonds. The C-Br bond is the weakest and most likely site for nucleophilic substitution reactions. The C-Cl bonds are stronger, and the C-F bonds are the strongest and least reactive. This differential reactivity could be exploited in selective chemical transformations.

Potential applications for a molecule with this structure are likely to be in specialized areas:

-

Intermediate in Organic Synthesis: Its multiple halogen atoms provide numerous sites for further functionalization, making it a potential building block for more complex molecules.

-

Fluorinated Materials: Polyfluorinated compounds are known for their unique properties, such as high thermal stability and chemical resistance. This compound could be investigated as a monomer or additive in the development of new polymers or functional fluids.

-

Agrochemical and Pharmaceutical Research: The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. This compound could serve as a scaffold for the synthesis of novel bioactive compounds.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. However, based on the data for the structurally similar compound 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane and general principles for handling polyhalogenated alkanes, the following precautions should be taken.[5][6] It is imperative to treat this compound as hazardous in the absence of specific toxicity data.

Table 2: Postulated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Experimental Protocol: Safe Handling

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Caption: Key aspects of safe handling procedures.

Conclusion

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is a structurally complex molecule with significant potential for further research and application. While detailed experimental data is currently scarce, this guide provides a robust framework for understanding its chemical nature. The presence of two chiral centers and a variety of halogen substituents makes it a challenging yet potentially rewarding target for synthetic chemists and material scientists. As with any uncharacterized compound, all work should be conducted with the utmost care, following stringent safety protocols. Further research into the synthesis, properties, and reactivity of this molecule is warranted to fully unlock its potential.

References

-

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 - BuyersGuideChem. (URL: [Link])

-

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 | CID 2736394 - PubChem. (URL: [Link])

-

How do you draw all the stereoisomers of 1 bromo 2 class 12 chemistry CBSE - Vedantu. (URL: [Link])

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 | CID 2736394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | CymitQuimica [cymitquimica.com]

- 4. How do you draw all the stereoisomers of 1 bromo 2 class 12 chemistry CBSE [vedantu.com]

- 5. keyorganics.net [keyorganics.net]

- 6. synquestlabs.com [synquestlabs.com]

Dipole moment and polarity indices of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

An in-depth technical analysis of the dipole moment and polarity indices of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (CAS: 664-03-9) requires a rigorous understanding of molecular electrostatics, conformational dynamics, and solvent-solute interactions. As a highly halogenated alkane, this molecule presents a complex electronic landscape characterized by competing inductive effects and significant steric bulk.

For researchers and drug development professionals, understanding the solvation metrics of such specialized fluorinated/halogenated building blocks is critical. These properties dictate the molecule's behavior as a specialty solvent, its partitioning in biological systems, and its reactivity as an intermediate in active pharmaceutical ingredient (API) synthesis.

This whitepaper synthesizes theoretical frameworks, computational estimations, and self-validating experimental protocols to characterize the dipole moment and polarity indices of this complex molecule.

Structural and Electronic Landscape

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane ( C4H3BrCl3F3 ) features a highly asymmetric distribution of electron-withdrawing groups (EWGs) across its four-carbon backbone :

-

C1 ( −CF2Br ): Bears two highly electronegative fluorine atoms and a large, polarizable bromine atom.

-

C2 ( −CFCl− ): A chiral center bearing both fluorine and chlorine, creating immense local electron density.

-

C3 ( −CHCl− ): Contains an activated, acidic proton due to the adjacent EWGs.

-

C4 ( −CH2Cl ): The terminal carbon, bearing two protons and one chlorine.

The strong inductive effects (-I) of the halogens create a highly polarized carbon backbone. However, because the molecule assumes a tetrahedral geometry at each carbon, the individual bond dipoles (C-F, C-Cl, C-Br) project in opposing directions. Consequently, the net molecular dipole moment is not simply the sum of its parts; it is heavily dictated by the molecule's conformational state (anti vs. gauche conformers around the C2-C3 and C3-C4 bonds).

Dipole Moment ( μ ) Analysis

The permanent electric dipole moment ( μ ) is a fundamental vector quantity representing the separation of charge within the molecule. For highly halogenated alkanes, the dipole moment typically ranges from 1.5 to 2.5 Debye (D), depending on the cancellation of local bond moments.

Theoretical Framework and Estimation

To determine the net dipole moment, we rely on the vector addition of individual bond moments. The approximate bond dipoles are:

-

C-F: ~1.41 D

-

C-Cl: ~1.46 D

-

C-Br: ~1.38 D

-

C-H: ~0.40 D (directed H → C)

Because the C1 and C2 carbons are heavily substituted with halogens, their local group dipoles partially cancel each other out in the lowest-energy anti conformation to minimize electrostatic repulsion and steric clash.

Computational Workflow

To accurately capture the dipole moment, a Density Functional Theory (DFT) approach is required. The B3LYP functional paired with a 6-31G* basis set is the industry standard here; it provides a necessary balance between computational cost and the accurate modeling of the diffuse electron clouds inherent to bromine and chlorine atoms.

Computational workflow for determining the conformationally weighted dipole moment via DFT.

Estimated Dipole Data

Based on structural homology with similar perhalogenated alkanes, the estimated dipole data is summarized below:

| Conformer State | Relative Energy ( ΔE ) | Estimated Dipole Moment ( μ ) | Population at 298K |

| Anti (Global Minimum) | 0.0 kcal/mol | ~1.65 D | > 75% |

| Gauche (Local Minimum) | +1.2 kcal/mol | ~2.30 D | < 25% |

| Weighted Average | - | ~1.81 D | 100% |

Table 1: Estimated conformational energies and dipole moments.

Polarity Indices and Solvation Metrics

Beyond the static dipole moment, a molecule's behavior as a solvent or solute is governed by its empirical polarity. This is quantified using established solvatochromic scales .

Snyder’s Polarity Index ( P′ )

Snyder's index measures the relative polarity of a solvent based on its chromatographic behavior. Halogenated alkanes like dichloromethane have a P′ of 3.1, while chloroform is 4.1. Fluorination generally decreases polarizability compared to chlorination. Therefore, 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is estimated to possess a P′ of approximately 3.4 to 3.7 , making it a moderately polar, hydrophobic solvent.

Kamlet-Taft Solvatochromic Parameters

The Kamlet-Taft system deconstructs polarity into three distinct intermolecular interaction capabilities :

-

α (Hydrogen-Bond Donor Acidity): Despite being a haloalkane, the protons on C3 and C4 are highly deshielded by the adjacent halogens. This activates the C-H bonds, giving the molecule a non-zero α value (Estimated: 0.15 - 0.20 ).

-

β (Hydrogen-Bond Acceptor Basicity): Halogens are notoriously poor hydrogen-bond acceptors due to their tightly held lone pairs. (Estimated: 0.00 - 0.05 ).

-

π∗ (Dipolarity/Polarizability): The presence of the large, highly polarizable bromine atom and three chlorine atoms ensures a high π∗ value, driving strong dispersion forces. (Estimated: 0.70 - 0.80 ).

| Parameter | Definition | Estimated Value | Primary Structural Driver |

| α | H-Bond Donating Ability | 0.18 | Activated C3/C4 protons |

| β | H-Bond Accepting Ability | 0.02 | Weak halogen lone pairs |

| π∗ | Dipolarity/Polarizability | 0.75 | Br and Cl electron clouds |

Table 2: Estimated Kamlet-Taft solvation parameters.

Self-Validating Experimental Protocols

To transition from theoretical estimation to empirical fact, the following self-validating experimental workflows must be executed. Causality is built into these protocols to ensure that environmental artifacts do not skew the delicate measurements of highly volatile halogenated compounds.

Protocol A: Dielectric Constant & Dipole Moment via the Debye Equation

The macroscopic static dielectric constant ( ε ) is linked to the microscopic dipole moment ( μ ) via the Debye equation .

Causality & Choice of Method: We utilize a coaxial capacitance cell rather than a parallel-plate capacitor. Halogenated liquids often absorb trace atmospheric moisture, which creates parasitic conductance. A coaxial cell minimizes edge effects and allows for precise temperature control (crucial, as ε is highly temperature-dependent).

-

System Validation: Calibrate the LCR meter (inductance, capacitance, and resistance) using two reference standards: Cyclohexane ( ε=2.02 ) and Dichloromethane ( ε=8.93 ). If the measured ε deviates by >0.5%, recalibrate the parasitic capacitance of the empty cell.

-

Sample Preparation: Pass 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane through activated 3Å molecular sieves to ensure anhydrous conditions. Trace water ( ε≈80 ) will artificially inflate the dipole moment calculation.

-

Measurement: Measure the capacitance ( C ) of the sample at 298.15 K across a frequency sweep of 1 kHz to 1 MHz.

-

Derivation: Calculate ε from the capacitance. Use the Debye equation, incorporating the liquid's density ( ρ≈1.854 g/cm3 ) and refractive index ( nD ), to isolate the orientation polarization and solve for μ .

Protocol B: Solvatochromic Determination of Kamlet-Taft Parameters

This protocol uses the UV-Vis spectral shifts of specific dye molecules to empirically derive α , β , and π∗ .

Self-validating experimental protocol for determining Kamlet-Taft solvatochromic parameters.

Causality & Choice of Method: We select Reichardt’s Dye 30 to measure α because its zwitterionic phenolate-pyridinium ground state is exceptionally sensitive to hydrogen-bond donation from the solvent. For π∗ , Nile Red is chosen because its shift is governed almost entirely by dipole-dipole interactions and polarizability, isolating it from H-bonding artifacts.

-

System Validation: Record the λmax of Reichardt's Dye in pure methanol ( α=0.98 ) and pure hexane ( α=0.00 ). This validates the dye's integrity, as Reichardt's Dye degrades in the presence of strong acids or prolonged light exposure.

-

Probe Integration: Prepare dilute micromolar solutions of Reichardt's Dye, Nile Red, and 4-Nitroaniline in the target halogenated butane.

-

Spectral Acquisition: Measure the UV-Vis absorption spectra from 300 nm to 800 nm. Identify the exact wavelength of maximum absorbance ( λmax ) for each probe.

-

Parameter Extraction: Convert λmax to wavenumbers ( νmax ). Use the established multi-parameter linear solvation energy relationships (LSER) to calculate π∗ from Nile Red, α from the deviation of Reichardt's Dye relative to π∗ , and β from the shift of 4-Nitroaniline.

References

-

National Center for Biotechnology Information. "1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane". PubChem Compound Summary for CID 2736394. Retrieved from[Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.[Link]

-

Lagalante, A. F., et al. (1998). "Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents". The Journal of Physical Chemistry B, 102(34), 6601-6604.[Link]

-